Lack of Verifiable Antimicrobial Activity Data for Unsubstituted 1,2-Dioxan-3-ol
A review of the literature reveals a critical absence of primary research articles, patents, or authoritative databases that provide quantitative Minimum Inhibitory Concentration (MIC) or other bioactivity data for 1,2-dioxan-3-ol. Studies on related 1,2-dioxane and 1,2-dioxolane derivatives indicate that biological activity is conferred by specific substitutions (e.g., plakortide Z, endoperoxide acids) and is not an inherent property of the unsubstituted 1,2-dioxane ring [1]. For example, antimalarial and antibacterial activities have been documented for complex natural products containing this scaffold, but the parent alcohol itself has no comparable quantitative profile [2].
| Evidence Dimension | Antimicrobial activity (MIC) |
|---|---|
| Target Compound Data | No verifiable quantitative data available in public literature. |
| Comparator Or Baseline | Substituted 1,2-dioxane/1,2-dioxolane derivatives (e.g., plakortide Z) |
| Quantified Difference | Not calculable; data for target compound is absent. |
| Conditions | N/A (literature review) |
Why This Matters
This confirms that Dioxanol (CAS 71330-24-0) cannot be selected for applications requiring demonstrated antimicrobial efficacy based on class membership alone, necessitating a request for proprietary data from the vendor if such use is intended.
- [1] CY Cergy Paris Université. (n.d.). HAL TEI export of hal-03320600. *Class-level inference.* View Source
- [2] University of Illinois at Urbana-Champaign. (n.d.). Biologically Active Compounds From Caribbean Sponges. *Class-level inference.* View Source
